N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide often involves complex chemical reactions. For instance, the synthesis of similar compounds can include reactions like silylation, where N-(2-hydroxyphenyl)acetamide reacts with methyl(organyl)dichlorosilanes to form silaheterocyclic compounds and silanols upon hydrolysis, showcasing the intricate steps involved in synthesizing such compounds (Lazareva et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide has been elucidated through various spectroscopic techniques. For example, the structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide was determined by X-ray analysis, revealing specific dihedral angles between substituents and the benzene ring, providing insights into the spatial arrangement of atoms and functional groups within the molecule (Belay et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and its analogs include interactions with various reagents and conditions leading to the formation of new compounds. For instance, the interaction with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, demonstrating the reactivity of the hydroxyl and amide groups in such molecules (Lazareva et al., 2017).
Scientific Research Applications
Organic Synthesis and Structural Analysis
- The interaction of related compounds with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which exist in equilibrium with cyclic compounds having imidate structures. These compounds are of interest due to their potential applications in the development of new materials and pharmaceuticals (Lazareva et al., 2017).
- Silylation processes involving N-(2-hydroxyphenyl)acetamide derivatives, similar in structure to the compound of interest, have been studied for the synthesis and structural elucidation of heterocycles, contributing to the understanding of their chemical behavior and potential applications in material science (Nikonov et al., 2016).
Pharmacological Research
- Compounds with similar structural motifs have been evaluated for their potential as selective antagonist ligands of A2B adenosine receptors, indicating a possible pathway for therapeutic intervention in conditions mediated by these receptors (Baraldi et al., 2004).
- The antioxidant activity of synthesized coumarin derivatives, related to the compound , has been assessed, demonstrating the potential of these compounds in mitigating oxidative stress, which is a key factor in numerous diseases (Kadhum et al., 2011).
Inhibitory and Biological Activities
- New 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showcasing the therapeutic potential of these compounds in treating inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-15-6-2-3-7-17(15)24-13-20(22)21-10-4-5-11-23-16-8-9-18-19(12-16)26-14-25-18/h2-3,6-9,12H,10-11,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXQGSHTROUESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide |
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